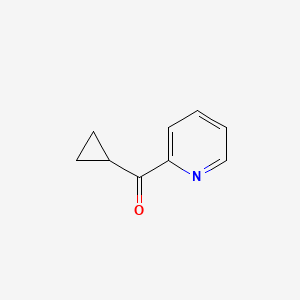

Cyclopropyl(2-pyridyl)methanone

Description

BenchChem offers high-quality Cyclopropyl(2-pyridyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(2-pyridyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSSXPFERULBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341861 | |

| Record name | Cyclopropyl(2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57276-28-5 | |

| Record name | Cyclopropyl(2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropanecarbonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Cyclopropyl(2-pyridyl)methanone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of cyclopropyl(2-pyridyl)methanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its emerging applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Strategic Importance of the Cyclopropyl Ketone Moiety

Cyclopropyl(2-pyridyl)methanone is a fascinating molecule that marries the unique electronic and steric properties of a strained cyclopropyl ring with the aromatic and hydrogen-bonding capabilities of a pyridine nucleus.[1] The cyclopropyl group, far from being a simple saturated ring, imparts conformational rigidity and can act as a bioisostere for alkenes or gem-dimethyl groups, often leading to enhanced metabolic stability and binding affinity in drug candidates.[2][3][4][5] The pyridine ring, a common motif in pharmaceuticals, provides a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and influence the pharmacokinetic profile of a molecule.[1] The juxtaposition of these two moieties through a ketone linker creates a molecule with a rich and tunable reactivity profile, making it a valuable building block in organic synthesis.[6][7]

This guide will provide a holistic view of cyclopropyl(2-pyridyl)methanone, from its fundamental properties to its practical applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research. The key properties of cyclopropyl(2-pyridyl)methanone are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 57276-28-5 | [6][8][9] |

| Molecular Formula | C₉H₉NO | [6][8][9] |

| Molecular Weight | 147.18 g/mol | [8][9] |

| IUPAC Name | Cyclopropyl(pyridin-2-yl)methanone | |

| SMILES | C1CC1C(=O)C2=CC=CC=N2 | [9] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% | [8] |

Spectroscopic Characteristics

While specific, high-resolution spectra for cyclopropyl(2-pyridyl)methanone are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. A detailed analysis of its NMR, IR, and Mass spectra is crucial for its unambiguous identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group. The pyridinyl protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their characteristic splitting patterns determined by their coupling with adjacent protons. The protons of the cyclopropyl ring will be observed in the upfield region (typically δ 0.5-1.5 ppm) as complex multiplets due to their diastereotopic nature and geminal/vicinal coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, typically δ 190-200 ppm), the carbons of the pyridine ring (in the aromatic region, δ 120-150 ppm), and the carbons of the cyclopropyl ring (upfield, δ 5-20 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic pyridine ring will be observed above 3000 cm⁻¹, while those for the cyclopropyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 147. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage at the carbonyl group.

Synthesis of Cyclopropyl(2-pyridyl)methanone

The synthesis of cyclopropyl(2-pyridyl)methanone can be approached through several routes. One common and effective method involves the reaction of a pyridine-containing starting material with a cyclopropyl synthon.

General Synthetic Protocol: Grignard Reaction

A reliable method for the synthesis of cyclopropyl(2-pyridyl)methanone is the Grignard reaction between a pyridyl nitrile and cyclopropylmagnesium bromide. This approach offers good yields and is amenable to scale-up.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Reaction with Pyridyl Nitrile: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 2-cyanopyridine in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure cyclopropyl(2-pyridyl)methanone.

Caption: Synthetic workflow for cyclopropyl(2-pyridyl)methanone via Grignard reaction.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of cyclopropyl(2-pyridyl)methanone is governed by the interplay between the strained cyclopropyl ring, the electrophilic carbonyl group, and the nucleophilic pyridine nitrogen.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as in the presence of acids, bases, or transition metal catalysts.[7][10] This reactivity allows for the transformation of the cyclopropyl group into a variety of other functional groups, making cyclopropyl(2-pyridyl)methanone a versatile intermediate for the synthesis of more complex molecules. For instance, reductive ring-opening can lead to the formation of linear ketones.

Reactions at the Carbonyl Group

The ketone functionality undergoes typical carbonyl chemistry. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It can also serve as an electrophile in reactions with various nucleophiles, such as organometallic reagents or ylides, to form new carbon-carbon bonds.

Reactions involving the Pyridine Ring

The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring itself can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.

Sources

- 1. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]

- 2. Cyclopropyl(3-pyridinyl)methanone | 24966-13-0 | Benchchem [benchchem.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Cyclopropyl(2-pyridyl)methanone , 98% , 57276-28-5 - CookeChem [cookechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cyclopropyl(2-pyridyl)methanone | CymitQuimica [cymitquimica.com]

- 9. Cyclopropyl(2-pyridyl)methanone | 57276-28-5 | HCA27628 [biosynth.com]

- 10. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

Cyclopropyl(2-pyridyl)methanone CAS 57276-28-5 data sheet

An In-depth Technical Guide to Cyclopropyl(2-pyridyl)methanone (CAS 57276-28-5)

Authored by: A Senior Application Scientist

Introduction

Cyclopropyl(2-pyridyl)methanone, registered under CAS number 57276-28-5, is a heterocyclic ketone of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. The molecule's unique architecture, which covalently links a strained cyclopropyl ring to a pyridine nucleus via a carbonyl group, imparts a distinct combination of rigidity, polarity, and reactivity. The cyclopropyl moiety is a well-established bioisostere for alkenes and a valuable functional group in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties.[1] Similarly, the pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[2][3] This guide provides a comprehensive technical overview of Cyclopropyl(2-pyridyl)methanone, consolidating its physicochemical properties, robust synthetic protocols, spectroscopic signature, chemical reactivity, and essential safety guidelines for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of Cyclopropyl(2-pyridyl)methanone are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 57276-28-5 | [4][5] |

| Molecular Formula | C₉H₉NO | [4][5][6][7] |

| Molecular Weight | 147.17 g/mol | [6][7] |

| IUPAC Name | cyclopropyl(pyridin-2-yl)methanone | [6] |

| Boiling Point | 246.1°C at 760 mmHg | [6] |

| Density | 1.191 g/cm³ | [6] |

| Flash Point | 109°C | [6] |

| Canonical SMILES | C1CC1C(=O)C2=CC=CC=N2 | [5][6] |

| InChI Key | BYBSSXPFERULBV-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

While several synthetic routes can be envisioned, a highly reliable and scalable method for preparing Cyclopropyl(2-pyridyl)methanone is the Grignard reaction between a cyclopropyl magnesium halide and 2-cyanopyridine. This approach is predicated on the powerful nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon.

Recommended Synthetic Protocol: Grignard Reaction

This protocol details the synthesis from cyclopropyl bromide and 2-cyanopyridine. The rationale behind this choice is its high efficiency in forming the crucial carbon-carbon bond between the cyclopropyl ring and the carbonyl carbon.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

2-Cyanopyridine

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (3 M)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF.[8]

-

Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal if it does not start spontaneously.

-

Once the exothermic reaction begins, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of cyclopropylmagnesium bromide. Cool the resulting dark grey solution to 0°C.

-

-

Reaction with 2-Cyanopyridine:

-

Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.[9][10][11][12]

-

Cool the 2-cyanopyridine solution to 0°C in an ice bath.

-

Slowly add the prepared cyclopropylmagnesium bromide solution to the 2-cyanopyridine solution via cannula or dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture back to 0°C and slowly quench by adding 3 M hydrochloric acid. This step hydrolyzes the intermediate imine salt to the desired ketone.[13]

-

Continue adding the acid until the aqueous layer is acidic (pH ~2-3) and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Cyclopropyl(2-pyridyl)methanone as a pure product.

-

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the pyridine and cyclopropyl protons.

-

Pyridine Protons (4H): A complex multiplet pattern between δ 7.5 and 8.7 ppm. The proton at the C6 position (adjacent to nitrogen) will be the most downfield.

-

Cyclopropyl Methine Proton (1H): A multiplet around δ 2.5-3.0 ppm, shifted downfield due to the adjacent carbonyl group.

-

Cyclopropyl Methylene Protons (4H): Two distinct multiplets in the upfield region, typically between δ 1.0 and 1.5 ppm, due to their diastereotopic nature.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon environments.

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around δ 195-205 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).

-

Cyclopropyl Methine Carbon: A signal around δ 15-25 ppm.

-

Cyclopropyl Methylene Carbons: A signal in the highly shielded region, around δ 10-15 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1680-1700 cm⁻¹ . Additional peaks will be present for C-H stretches (aromatic and aliphatic) and C=N/C=C stretches from the pyridine ring.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 147 , corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the cyclopropyl group (M-41) and the carbonyl group (M-28).

Chemical Reactivity and Applications

Cyclopropyl(2-pyridyl)methanone serves as a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecular scaffolds.

-

Synthesis of Dihydronaphthalenes and Dihydroquinolines: The compound is a known reactant for the synthesis of dihydronaphthalene and dihydroquinoline derivatives.[7] This transformation likely proceeds through a multi-step sequence involving activation of the ketone and subsequent annulation reactions. The pyridine nitrogen can act as an internal nucleophile or directing group in these cyclization strategies.

-

Medicinal Chemistry Scaffolding: The combination of the cyclopropyl group and the 2-pyridyl ketone motif makes it an attractive starting point for the development of novel therapeutic agents. The ketone can be readily converted into other functional groups (alcohols, amines, heterocycles), allowing for extensive structure-activity relationship (SAR) studies. The pyridinone scaffold, which can be derived from such precursors, is found in a wide array of biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[2][3]

Safety, Handling, and Storage

-

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Can cause skin and serious eye irritation.

-

Corrosive properties should be assumed, potentially causing burns upon contact.[14]

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Conclusion

Cyclopropyl(2-pyridyl)methanone is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its preparation via a robust Grignard protocol is well-established, and its structural features provide a unique platform for the construction of more complex, biologically relevant molecules. Proper understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved from [Link]

-

Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

- Understanding Regioselectivities of Corey–Chaykovsky Reactions. (n.d.). Wiley Online Library.

-

The unprecedented reaction of dimethylsulfonium methylide with Michael acceptors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

cyclopropyl(pyridin-2-yl)methanone. (n.d.). Ascendex Scientific, LLC. Retrieved from [Link]

-

Cyclopropyl(2-ethoxypyridin-3-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

SN2′ addition/1,2-elimination of dimethylsulfonium methylide with epoxy vinyl sulfones. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Review of cyclopropyl bromide synthetic process. (2025). ResearchGate. Retrieved from [Link]

- Preparation of Cyanopyridines by Direct Cyan

-

Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.

- Process for the preparation of 2-cyanopyridines. (n.d.). Google Patents.

-

Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Preparation of 2-cyanopyridines. (n.d.). Google Patents.

- 1H and 13C NMR for the Profiling of Natural Product Extracts. (n.d.). IntechOpen.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- The Synthesis and Reactions of Cyclopropyl Oxiranes. (n.d.). Google Books.

- Synthesis of (R)-4-Hydroxy-2-(1,3-dithian-2-ylmethyl)-cyclopent-2-en-I-one. (n.d.). ElectronicsAndBooks.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropyl(2-pyridyl)methanone | CymitQuimica [cymitquimica.com]

- 5. Cyclopropyl(2-pyridyl)methanone | 57276-28-5 | HCA27628 [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cyclopropyl(2-pyridyl)methanone , 98% , 57276-28-5 - CookeChem [cookechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 11. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 12. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 13. Cyclopropyl(3-pyridinyl)methanone | 24966-13-0 | Benchchem [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Spectroscopic Investigation of Cyclopropyl(2-pyridyl)methanone: A Guide for Researchers

Introduction

Cyclopropyl(2-pyridyl)methanone, a heterocyclic ketone with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol , is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its rigid cyclopropyl group and the coordinating pyridyl moiety impart unique conformational constraints and electronic properties, making it a valuable scaffold in drug design and a building block for novel organic materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of Cyclopropyl(2-pyridyl)methanone, offering insights into its molecular structure and properties through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the rationale behind the experimental choices and data interpretation, fostering a deeper understanding of the molecule's behavior under spectroscopic analysis.

Molecular Structure and Key Features

The structural formula of Cyclopropyl(2-pyridyl)methanone is presented below. The key features influencing its spectroscopic signature are the 2-substituted pyridine ring, the carbonyl group (ketone), and the cyclopropyl ring. The electronegativity of the nitrogen atom in the pyridine ring and the carbonyl oxygen, along with the strained nature of the three-membered cyclopropyl ring, create a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular structure of Cyclopropyl(2-pyridyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Cyclopropyl(2-pyridyl)methanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of Cyclopropyl(2-pyridyl)methanone is expected to show distinct signals for the protons of the pyridine ring and the cyclopropyl group. Based on the analysis of similar structures, the predicted chemical shifts (δ) and coupling constants (J) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6' (Pyridine) | 8.6 - 8.8 | dd | J = 4.5, 1.5 |

| H-4' (Pyridine) | 7.8 - 8.0 | td | J = 7.7, 1.8 |

| H-3' (Pyridine) | 7.9 - 8.1 | d | J = 7.8 |

| H-5' (Pyridine) | 7.4 - 7.6 | ddd | J = 7.5, 4.8, 1.2 |

| H-1 (Cyclopropyl) | 2.8 - 3.2 | m | - |

| H-2, H-3 (Cyclopropyl) | 1.0 - 1.5 | m | - |

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.4-8.8 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most deshielded. The coupling patterns (doublet of doublets, triplet of doublets, etc.) arise from spin-spin coupling with neighboring protons.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region. The methine proton (H-1) attached to the carbonyl group will be deshielded compared to the methylene protons (H-2, H-3) and is expected to be a complex multiplet due to coupling with the adjacent methylene protons. The methylene protons themselves will also exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 205 |

| C-2' (Pyridine) | 152 - 156 |

| C-6' (Pyridine) | 148 - 152 |

| C-4' (Pyridine) | 135 - 139 |

| C-3' (Pyridine) | 125 - 129 |

| C-5' (Pyridine) | 121 - 125 |

| C-1 (Cyclopropyl) | 18 - 25 |

| C-2, C-3 (Cyclopropyl) | 10 - 15 |

-

Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.

-

Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Caption: A generalized workflow for ATR-IR data acquisition.

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of Cyclopropyl(2-pyridyl)methanone will be dominated by absorptions corresponding to the carbonyl group and the aromatic pyridine ring. Some sources indicate Raman spectral peaks at 1607 cm⁻¹ and 1592 cm⁻¹, which are likely due to the ketone and pyridine ring vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Cyclopropyl) | 2900 - 3000 | Medium |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=N, C=C (Pyridine) | 1580 - 1610 | Medium-Strong |

| C-C (Pyridine ring) | 1400 - 1500 | Medium |

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the pyridine ring is expected to lower the frequency compared to a simple alkyl ketone.

-

Aromatic and Cyclopropyl C-H Stretches: The C-H stretching vibrations of the pyridine ring will appear just above 3000 cm⁻¹, while those of the cyclopropyl group will be just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

References

The Cyclopropyl Group: A Small Ring with a Big Impact on the Properties of Pyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its aromatic nature, and its susceptibility to a wide range of chemical modifications make it a privileged heterocycle in drug design. In recent years, the strategic incorporation of a small, seemingly simple carbocycle – the cyclopropyl group – onto the pyridine ring has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of these derivatives.[3][4]

The unique structural and electronic features of the cyclopropyl ring, including its planar three-carbon arrangement, short and strong C-C bonds with enhanced π-character, and strained nature, bestow a range of desirable attributes upon parent molecules.[3] These include enhanced metabolic stability, increased potency, improved brain permeability, and reduced off-target effects.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of cyclopropyl pyridine derivatives, offering insights into their synthesis, reactivity, and profound impact on drug discovery and development.

Physicochemical Properties: Fine-Tuning for Drug-Likeness

The introduction of a cyclopropyl group significantly influences the key physicochemical parameters that govern a molecule's "drug-likeness," such as its acidity/basicity (pKa), lipophilicity (logP), and solubility. Understanding these properties is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a critical parameter for membrane permeability and overall pharmacokinetic behavior. The cyclopropyl group, being a small, non-polar alkyl substituent, generally increases the lipophilicity of the parent pyridine ring.

Table 1: Calculated Physicochemical Properties of Parent Cyclopropylpyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated pKa | Calculated logP |

| 2-Cyclopropylpyridine | C₈H₉N | 119.16 | ~5.0-5.5 | ~1.8-2.2 |

| 3-Cyclopropylpyridine | C₈H₉N | 119.16 | ~5.2-5.7[5] | ~1.8[5] |

| 4-Cyclopropylpyridine | C₈H₉N | 119.16 | ~5.8-6.3[6] | ~1.7-2.1 |

Note: The pKa and logP values are estimated based on computational models and may vary from experimental values.

Spectroscopic Characterization: Unambiguous Identification

The structural elucidation of cyclopropyl pyridine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The unique magnetic environment of the cyclopropyl ring protons and carbons provides characteristic signals that are invaluable for their identification.

In ¹H NMR spectra, the protons of the cyclopropyl ring typically appear in the upfield region (usually below 2.0 ppm) due to the ring's diamagnetic anisotropy.[2] The methine proton (if present) is the most deshielded, while the methylene protons often exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts of the pyridine ring protons are influenced by the position of the cyclopropyl group and any other substituents.

In ¹³C NMR spectra, the carbons of the cyclopropyl ring also resonate in the upfield region, typically between 0 and 20 ppm.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Parent Cyclopropylpyridines (in CDCl₃)

| Position | 2-Cyclopropylpyridine (¹H / ¹³C) | 3-Cyclopropylpyridine (¹H / ¹³C) | 4-Cyclopropylpyridine (¹H / ¹³C) |

| Pyridine Ring | |||

| 2 | - / ~163 | ~8.4 / ~147 | ~8.5 / ~150 |

| 3 | ~7.1 / ~119 | - / ~139 | ~7.1 / ~121 |

| 4 | ~7.5 / ~136 | ~7.4 / ~133 | - / ~151 |

| 5 | ~7.0 / ~121 | ~7.2 / ~123 | ~7.1 / ~121 |

| 6 | ~8.5 / ~149 | ~8.4 / ~148 | ~8.5 / ~150 |

| Cyclopropyl Ring | |||

| CH | ~1.9 / ~16 | ~1.9 / ~15 | ~1.9 / ~16 |

| CH₂ | ~0.9-1.1 / ~9 | ~0.7-1.0 / ~9 | ~0.7-1.0 / ~10 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other substituents.[7][8][9][10]

Synthesis of Cyclopropyl Pyridine Derivatives: Building the Core Scaffold

Several synthetic strategies have been developed to introduce the cyclopropyl group onto the pyridine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Cyclopropylpyridine from 2-Vinylpyridine

A common and efficient method for the synthesis of 2-cyclopropylpyridine involves the cyclopropanation of 2-vinylpyridine. This can be achieved through various methods, including the Simmons-Smith reaction or, as detailed here, via a Corey-Chaykovsky reaction using a sulfonium ylide.

Figure 1: Synthesis of 2-Cyclopropylpyridine.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine

-

Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place sodium hydride (60% dispersion in mineral oil, 1.0 eq) and wash with anhydrous hexane. Add anhydrous dimethyl sulfoxide (DMSO) and heat to 70-75 °C until the evolution of hydrogen ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature.

-

Ylide Formation: Add trimethylsulfonium iodide (1.0 eq) in anhydrous DMSO to the methylsulfinyl carbanion solution at room temperature. Stir for 10 minutes to form the dimethylsulfonium methylide.

-

Cyclopropanation: Cool the ylide solution in an ice bath and add 2-vinylpyridine (1.0 eq) dropwise via the dropping funnel.[11]

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to afford 2-cyclopropylpyridine.[12]

Synthesis of 3-Cyclopropylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and can be effectively employed to synthesize 3-cyclopropylpyridine from 3-bromopyridine and cyclopropylboronic acid.

Figure 2: Synthesis of 3-Cyclopropylpyridine.

Experimental Protocol: Synthesis of 3-Cyclopropylpyridine

-

Reaction Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium phosphate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).[13][14]

-

Work-up: Cool the reaction mixture to room temperature, add water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-cyclopropylpyridine.[15]

Synthesis of 4-Cyclopropylpyridine from 4-Cyanopyridine

4-Cyclopropylpyridine can be synthesized from 4-cyanopyridine through a multi-step sequence involving the formation of a ketone intermediate followed by a cyclization reaction.

Figure 3: Synthesis of 4-Cyclopropylpyridine.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of cyclopropyl pyridine derivatives is a fascinating interplay between the electron-deficient nature of the pyridine ring and the unique properties of the cyclopropyl group.

Reactions of the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[16][17] Reactions such as nitration, halogenation, and sulfonation require harsh conditions and typically occur at the 3-position.[18][19] The presence of the electron-donating cyclopropyl group can slightly activate the ring, but the directing effects will depend on its position. For 2- and 4-cyclopropylpyridine, substitution is still expected to favor the 3- and 5-positions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[20][21] Halogenated cyclopropylpyridines, for example, can undergo displacement of the halide by various nucleophiles.[22][23]

Reactions Involving the Cyclopropyl Group

-

Ring-Opening Reactions: The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or transition metal catalysts. These reactions can lead to the formation of various functionalized acyclic pyridine derivatives.

-

Cycloaddition Reactions: While the cyclopropyl group itself is not a typical diene or dienophile, its electronic interaction with the pyridine ring can influence the reactivity of the system in cycloaddition reactions. For instance, [3+2] cycloadditions of cyclopropyl pyridines with alkenes have been reported.[3]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The incorporation of the cyclopropyl pyridine motif has proven to be a highly successful strategy in the development of new therapeutic agents across a range of disease areas.

Enhancing Metabolic Stability

One of the most significant contributions of the cyclopropyl group in drug design is its ability to enhance metabolic stability. The C-H bonds of the cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[24] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate. However, it is important to note that the cyclopropyl group is not metabolically inert and can undergo oxidation, particularly when attached to an amine, which can sometimes lead to the formation of reactive metabolites.[7]

Modulating Potency and Selectivity

The rigid nature of the cyclopropyl group can lock the conformation of a molecule, leading to a more favorable binding to its biological target and a subsequent increase in potency. This conformational constraint can also enhance selectivity by disfavoring binding to off-target proteins.

Cyclopropyl Pyridine Derivatives as Kinase Inhibitors

A prominent area where cyclopropyl pyridine derivatives have made a significant impact is in the development of kinase inhibitors. Numerous kinase inhibitors incorporating this scaffold have been reported, targeting a variety of kinases involved in cancer and inflammatory diseases. The structure-activity relationship (SAR) studies of these compounds often reveal that the cyclopropyl group plays a crucial role in achieving high potency and selectivity.

Table 3: Examples of Cyclopropyl Pyridine-Containing Kinase Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area | Key SAR Insights |

| Pyrazolopyridines | RET, VEGFR2 | Cancer | The pyrazolopyridine core acts as a hinge-binder, and the cyclopropyl group often occupies a hydrophobic pocket, contributing to potency.[23] |

| Thienopyridines | VEGFR-2 | Cancer | The cyclopropyl group can enhance potency and selectivity over other kinases like EGFR.[25] |

| Pyrrolotriazines | VEGFR-2 | Cancer | A cyclopropylcarbamoylphenylamino group at the C-4 position was found to be crucial for potent VEGFR-2 inhibition.[4] |

Conclusion

The fusion of the cyclopropyl group with the pyridine ring has created a powerful and versatile scaffold for the design of novel bioactive molecules. The unique physicochemical properties conferred by the cyclopropyl moiety, including its impact on pKa, logP, and metabolic stability, provide medicinal chemists with a valuable tool to fine-tune the properties of pyridine-based drug candidates. The diverse synthetic routes available for accessing cyclopropyl pyridine derivatives, coupled with their rich and tunable chemical reactivity, ensure their continued prominence in the quest for new and improved therapeutics. As our understanding of the intricate interplay between the cyclopropyl group and the pyridine ring deepens, we can anticipate the emergence of even more innovative and life-changing medicines based on this remarkable structural motif.

References

- 1. pjps.pk [pjps.pk]

- 2. benchchem.com [benchchem.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 错误页 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 12. datapdf.com [datapdf.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. CK12-Foundation [flexbooks.ck12.org]

- 21. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. hyphadiscovery.com [hyphadiscovery.com]

- 25. A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine | Semantic Scholar [semanticscholar.org]

The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Biological Activity of Heterocyles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The strategic incorporation of unique structural motifs into drug candidates is a cornerstone of this endeavor. Among these, the cyclopropyl group, a small, strained three-membered carbocycle, has emerged as a powerful tool for modulating the biological activity of heterocyclic compounds.[1][2][3] Its distinct stereoelectronic properties offer a compelling set of advantages that can overcome many of the roadblocks encountered during drug discovery and development.[2][3][4] This guide provides a comprehensive technical overview of the biological activity of cyclopropyl-containing heterocycles, delving into the chemical principles that underpin their utility, their diverse therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The Unique Physicochemical Properties of the Cyclopropyl Group

The remarkable influence of the cyclopropyl ring on the biological activity of heterocyclic molecules stems from its unique structural and electronic characteristics.[2][3][4] These properties, when strategically incorporated into a heterocyclic scaffold, can profoundly impact a molecule's interaction with its biological target and its overall disposition in the body.

Structural Rigidity and Conformational Restriction

The inherent ring strain of the cyclopropane forces its carbon atoms into a rigid, planar conformation.[2] When appended to a heterocyclic core, this rigidity can lock the molecule into a specific, biologically active conformation, minimizing the entropic penalty upon binding to a receptor or enzyme.[2][4] This pre-organization for binding can lead to a significant enhancement in potency and selectivity.[1]

Electronic Nature and Metabolic Stability

The C-C bonds of a cyclopropane ring possess a higher degree of p-character compared to typical alkanes, giving it an electronic nature that is often compared to that of a double bond.[1][2] This can influence interactions with biological targets. Furthermore, the C-H bonds of a cyclopropyl group are shorter and stronger, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5] This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles for drug candidates.[1][5]

Therapeutic Applications of Cyclopropyl-Containing Heterocycles

The strategic incorporation of the cyclopropyl moiety into a diverse range of heterocyclic scaffolds has led to the discovery and development of numerous biologically active compounds across various therapeutic areas.

Antiviral Agents: The Case of Cyclopropyl-Indoles

The indole nucleus is a privileged scaffold in antiviral drug discovery.[6][7] The introduction of a cyclopropyl group can significantly enhance the antiviral potency of these compounds. For instance, novel cyclopropyl-indole derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds are designed to occupy a hydrophobic pocket in the enzyme, with the cyclopropyl group contributing to favorable interactions and improved metabolic stability. Furthermore, indole derivatives containing a cyclopropyl moiety have shown promising activity against the Dengue virus (DENV), interfering with the viral replication complex.[1][8]

Antibacterial Agents: The Fluoroquinolone Story

The development of fluoroquinolone antibiotics has been significantly impacted by the inclusion of a cyclopropyl group at the N-1 position of the quinolone core.[9][10][11] This substitution is considered optimal for antibacterial activity, enhancing the overall potency of the compounds.[11] Ciprofloxacin, a widely used fluoroquinolone, features a cyclopropyl group that contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][12] The cyclopropyl moiety is believed to enhance the binding of the drug to its target enzymes, DNA gyrase and topoisomerase IV.[10]

Anticancer Agents: Targeting Proliferation with Cyclopropyl-Heterocycles

Several classes of cyclopropyl-containing heterocycles have demonstrated significant anticancer activity. For example, 2,5-disubstituted-1,3,4-oxadiazoles and pyrazole derivatives bearing a cyclopropyl group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][13][14][15] These compounds often induce apoptosis and cell cycle arrest in cancer cells.[14][16] The rigid nature of the cyclopropyl group can contribute to a more defined interaction with specific protein targets involved in cancer progression.

Insecticides: Modulating Insect GABA Receptors

Isoxazoline insecticides represent a novel class of compounds that are potent modulators of insect γ-aminobutyric acid (GABA)-gated chloride channels.[17][18][19][20] Many of these insecticides, such as fluralaner, contain a cyclopropyl group which is crucial for their high insecticidal activity.[20] The cyclopropyl moiety contributes to the specific binding of these compounds to a site on the GABA receptor that is distinct from other insecticides, leading to hyperexcitation and death of the insect.[18][20]

Cannabinoid Receptor Antagonists: Cyclopropyl-Pyrazoles

Diaryl-pyrazole derivatives containing a cyclopropyl group have been identified as potent and selective antagonists of the cannabinoid type 1 (CB1) receptor.[13] These compounds have potential therapeutic applications in the treatment of obesity and metabolic disorders. The cyclopropyl group in these molecules plays a key role in optimizing their binding affinity and metabolic stability.[13]

Experimental Methodologies

The evaluation of the biological activity of cyclopropyl-containing heterocycles involves a range of in vitro and in vivo assays. Below are representative protocols for key experimental procedures.

Synthesis of Cyclopropyl-Containing Heterocycles

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: [7][13]

-

A mixture of an aromatic carboxylic acid and a hydrazide derivative is refluxed in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Biological Assays

Cannabinoid CB1 Receptor Binding Assay: [2][9][10][17]

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in a binding buffer at 37°C.

-

Competition Binding: To determine the affinity of the test compounds, the binding reaction is performed in the presence of increasing concentrations of the unlabeled cyclopropyl-containing pyrazole derivative.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay: [21][22][23][24][25]

-

Reaction Mixture Preparation: A reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., biotin-dUTP and digoxigenin-dUTP), is prepared in a reaction buffer.

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and the test cyclopropyl-indole derivative at various concentrations are added to the reaction mixture.

-

RT Reaction: The reaction is incubated at 37°C to allow for the synthesis of the new DNA strand.

-

Detection: The newly synthesized biotinylated and digoxigenin-labeled DNA is captured on a streptavidin-coated plate. The amount of incorporated digoxigenin is quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a colorimetric substrate.

-

Data Analysis: The absorbance is measured, and the IC₅₀ values are determined.

Anticancer Cytotoxicity Assay (MTT Assay): [3][14][16][26]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the cyclopropyl-containing heterocyclic compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ values are determined.

Data Presentation

The following table summarizes the biological activities of representative cyclopropyl-containing heterocyclic compounds.

| Heterocyclic Core | Compound Example | Biological Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |

| Pyrazole | 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide | Cannabinoid CB1 Receptor | Kᵢ ≤ 5 nM | Anti-obesity | [13] |

| Indole | Novel Cyclopropyl-Indole Derivative | HIV-1 Reverse Transcriptase | IC₅₀ ≈ 0.087 µM | Antiviral (HIV) | |

| Quinolone | Ciprofloxacin | DNA Gyrase/Topoisomerase IV | MICs in the µg/mL range | Antibacterial | [9] |

| Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazole derivative | Cancer Cell Lines | GI₅₀ ranging from 0.40-15.8 µM | Anticancer | [6][13] |

| Isoxazoline | Fluralaner | Insect GABA-gated chloride channels | Potent inhibition | Insecticide | [20] |

Visualizations

Experimental Workflow for CB1 Receptor Binding Assay

Caption: Workflow for a radioligand competition binding assay to determine the affinity of a compound for the CB1 receptor.

Signaling Pathway of Cannabinoid Receptor 1 (CB1R)

Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of a cyclopropyl-pyrazole antagonist.

Conclusion

The incorporation of the cyclopropyl moiety into heterocyclic scaffolds represents a proven and powerful strategy in modern drug discovery. The unique physicochemical properties of this small carbocycle can impart significant advantages, including enhanced potency, improved metabolic stability, and favorable conformational restriction. The diverse range of biological activities exhibited by cyclopropyl-containing heterocycles, from antiviral and antibacterial to anticancer and insecticidal, underscores the broad applicability of this approach. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the cyclopropyl group is poised to remain a valuable and frequently utilized tool in the design and development of the next generation of therapeutic agents.

References

-

Salahuddin, et al. (2014). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. BioMed Research International, 2014, 871294. [Link]

-

Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443. [Link]

-

Wetzstein, H. G. (2007). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. Journal of Antimicrobial Chemotherapy, 60(5), 1040-1047. [Link]

-

Scuotto, A., et al. (2018). Design, synthesis and antiviral activity of novel arbidol based indole derivatives. European Journal of Medicinal Chemistry, 143, 129-137. [Link]

-

Bardiot, D., et al. (2018). Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry, 61(18), 8390-8401. [Link]

-

Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. In: Maccarrone, M. (eds) The Endocannabinoid System. Methods in Molecular Biology, vol 1412. Humana Press, New York, NY. [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

-

VCU Innovation Gateway. (n.d.). Ciprofloxacin Synthesis. [Link]

-

Salahuddin, et al. (2014). Synthesis, Characterization, and In-Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. The Scientific World Journal. [Link]

-

Zhanel, G. G., et al. (2002). The new fluoroquinolones: a critical review. The Canadian Journal of Infectious Diseases, 13(3), 163-176. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Arnold, J. C., et al. (2020). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science, 11(25), 6439-6444. [Link]

-

Domagala, J. M., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(7), 871-882. [Link]

-

Januário, M. A. P., et al. (2025). Indole Derivatives as Promising Anti-Dengue Agents: A Review of Recent Advances. Chemistry & Biodiversity, e202402517. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Gassel, M., et al. (2013). The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity. Insect Biochemistry and Molecular Biology, 43(12), 1116-1125. [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]

-

ResearchGate. (n.d.). Synthesis of C-fluoro-branched cyclopropyl nucleosides (226–233). [Link]

-

Kamal, A., et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 8(6), 3045-3066. [Link]

-

ChemRxiv. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

- Google Patents. (2003).

-

Arnold, J. C., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive (Otago University Research Archive). [Link]

-

Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF on ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

-

Abdel-Aziz, A. A. M., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1853. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

ResearchGate. (n.d.). Antiviral effects on viral production (DENV-2) using the post-treatment... [Link]

-

Voiculescu, B., et al. (2016). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Ultrasonics Sonochemistry, 31, 219-226. [Link]

-

Scilit. (2009). Antiviral activity of indole derivatives. [Link]

-

Lang'at, M. K., et al. (2021). HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. Molecules, 26(21), 6632. [Link]

-

Kelly, M. N., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 374-378. [Link]

-

Ozoe, Y., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. ACS Medicinal Chemistry Letters, 4(11), 1044-1048. [Link]

-

ResearchGate. (n.d.). New GABA/Glutamate Receptor Target for [H-3]Isoxazoline Insecticide. [Link]

-

Song, X., et al. (2023). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry, 71(4), 1867-1877. [Link]

-

Suzuki, K., et al. (1995). Colorimetric reverse transcriptase assay for HIV-1. Journal of Virological Methods, 55(3), 347-356. [Link]

-

Lahm, G. P., et al. (2013). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Bioorganic & Medicinal Chemistry Letters, 23(10), 3001-3006. [Link]

-

Gassel, M., et al. (2014). The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity. International Journal for Parasitology, 44(2), 111-124. [Link]

-

Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. [Link]

- Google Patents. (2015).

-

Iyer, M. R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 278, 116823. [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

Sources

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 5. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 6. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 13. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. innoprot.com [innoprot.com]

- 18. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. xpressbio.com [xpressbio.com]

- 25. xpressbio.com [xpressbio.com]

- 26. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

A Senior Application Scientist's Guide to Leveraging the Cyclopropyl Moiety in Drug Design and Development

Introduction: The Rise of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Medicinal chemists are constantly seeking out structural motifs that can confer advantageous properties upon a lead compound. Among these, the cyclopropyl group, the smallest of the cycloalkanes, has emerged as a truly versatile and powerful tool.[1][2] Its incorporation into drug candidates has become a well-established strategy to overcome numerous hurdles in the preclinical and clinical stages of development.[3][4] This is evidenced by the fact that 18 new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020.[5] This guide provides an in-depth technical exploration of the multifaceted roles of the cyclopropyl group in modern medicinal chemistry, offering insights into its strategic application for researchers, scientists, and drug development professionals.

I. The Unique Physicochemical & Structural Landscape of the Cyclopropyl Group

The remarkable utility of the cyclopropyl ring in drug design stems from its distinctive structural and electronic properties, which are a direct consequence of its significant ring strain (27.5 kcal mol⁻¹).[6] This strain forces the internal C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7][8] This geometric constraint imparts a number of key features:

-

Planarity and Rigidity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid structure with well-defined exit vectors for substituents.[6][9] This rigidity is a crucial asset in drug design, as it can lock a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[3][10]

-

Unique Bonding Characteristics: The C-C bonds within the cyclopropyl ring possess a higher degree of p-character than typical alkane bonds, leading them to be described as "pseudo double bonds". This results in shorter and stronger C-C (1.51 Å) and C-H bonds compared to their acyclic counterparts.[3][4][9] This enhanced pi-character can influence interactions with biological targets.

-

Lipophilicity: The cyclopropyl group is a lipophilic moiety that can enhance a drug's ability to cross cellular membranes.[9]

These fundamental properties translate into a wide array of strategic advantages in medicinal chemistry, as we will explore in the subsequent sections.

II. Strategic Applications in Drug Design

The incorporation of a cyclopropyl group is rarely a random act; it is a calculated decision aimed at addressing specific challenges in drug development. The following are some of the most impactful applications.

A. Bioisosterism: A Versatile Replacement Strategy

The cyclopropyl group is frequently employed as a bioisostere for various functional groups, offering a means to fine-tune a molecule's properties while retaining or enhancing its biological activity.[11]

-

Alkene and Alkyne Mimic: The pseudo-double bond character of the cyclopropyl ring makes it an excellent isostere for alkenes and alkynes. This substitution can improve metabolic stability by removing a site susceptible to oxidation, without drastically altering the molecule's overall shape and electronics.[5][11]

-

Gem-Dimethyl and Isopropyl Group Replacement: The cyclopropyl group can serve as a conformationally restricted mimic of gem-dimethyl or isopropyl groups.[6] This can lead to improved potency and selectivity by optimizing steric interactions within a binding pocket.[6]

-

Carbonyl and Ether Bioisostere: In certain contexts, the electronic nature of the cyclopropyl ring allows it to act as a bioisostere for carbonyl groups or ether linkages, particularly when considering its influence on adjacent functional groups.

Caption: Bioisosteric relationships of the cyclopropyl group.

B. Enhancing Potency and Selectivity through Conformational Constraint

One of the most powerful applications of the cyclopropyl group is its ability to act as a conformational restraint.[10][12] By reducing the number of accessible conformations, the entropic cost of binding to a target is lowered, which can lead to a significant increase in binding affinity and, consequently, potency.[3][4] This conformational locking can also enhance selectivity by favoring a conformation that is optimal for binding to the desired target over off-targets.[10] The well-defined exit vectors of the cyclopropyl ring allow for precise positioning of substituents to engage in key interactions within a binding pocket.[6]

C. Improving Metabolic Stability and Pharmacokinetic Profile

The inherent strength of the C-H bonds in the cyclopropyl ring makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] This is a key strategy for blocking metabolic hotspots in a drug candidate, thereby increasing its half-life and oral bioavailability.[10][14] For example, the cyclopropyl group in the cholesterol-lowering drug pitavastatin effectively diverts metabolism away from the highly polymorphic CYP3A4 enzyme.[13]

However, it is crucial to note that the metabolic fate of a cyclopropyl group can be complex. When attached to an amine (cyclopropylamine), it can be susceptible to CYP-mediated bioactivation, potentially leading to the formation of reactive metabolites.[13] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which was linked to the oxidation of its cyclopropylamine moiety.[13]

| Parameter | Effect of Cyclopropyl Group | Rationale | Reference(s) |

| Potency | Often Increased | Conformational restriction reduces entropic penalty of binding. | [3][4][10] |

| Selectivity | Often Increased | Favors bioactive conformation for the intended target. | [10] |

| Metabolic Stability | Generally Increased | Stronger C-H bonds are less prone to CYP-mediated oxidation. | [10][13][14] |

| Brain Permeability | Can be Increased | Increased lipophilicity can facilitate crossing the blood-brain barrier. | [3][4] |

| Plasma Clearance | Often Decreased | Reduced metabolism leads to slower clearance from the body. | [3][4] |

| Aqueous Solubility | Variable | Can decrease solubility due to increased lipophilicity. | [6] |

Table 1: General Impact of Cyclopropyl Group Incorporation on Drug Properties.

III. Synthetic Strategies for Introducing the Cyclopropyl Moiety

A variety of synthetic methods are available for the installation of a cyclopropyl group, ranging from classical approaches to more modern, catalytic transformations. The choice of method often depends on the specific substrate and the desired stereochemistry.

A. Classical Cyclopropanation Reactions

-